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Compound of Interest

Compound Name: 1-Methylcyclohexane-1,4-diol

Cat. No.: B3021624

An In-Depth Technical Guide to the Physical Properties of 1-Methylcyclohexane-1,4-diol

Introduction

1-Methylcyclohexane-1,4-diol (C7H1402) is a disubstituted cycloalkane that serves as a
versatile building block in organic synthesis. Its utility in medicinal chemistry and materials
science stems from the rigid cyclohexane scaffold combined with the reactive and hydrogen-
bonding capabilities of its two hydroxyl groups. The presence of three substituents on the
cyclohexane ring, including a tertiary alcohol, gives rise to significant stereochemical
complexity. Understanding the distinct physical properties of its isomers is paramount for
predicting their behavior in reaction media, purification processes, and biological systems. This
guide provides a comprehensive analysis of these properties, grounded in established
chemical principles and supported by available data, to offer field-proven insights for laboratory
professionals.

Chapter 1: Molecular Structure and
Stereoisomerism

The core of 1-methylcyclohexane-1,4-diol's chemical identity lies in its stereoisomerism. The
substituents at the C1 (methyl and hydroxyl) and C4 (hydroxyl) positions can be arranged in
two distinct diastereomeric forms: cis and trans. These geometric isomers are not
interconvertible without breaking chemical bonds and possess unique physical properties.
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 cis-1-methylcyclohexane-1,4-diol: In the most stable chair conformation, the C4-hydroxyl
group is in an equatorial position to minimize steric strain. This forces the C1-hydroxyl group
into an axial position while the C1-methyl group is equatorial.

 trans-1-methylcyclohexane-1,4-diol: In its most stable chair conformation, both the C4-
hydroxyl group and the C1-methyl group can occupy equatorial positions, with the C1-
hydroxyl group being axial. An alternative, less stable conformation would place both the C4-
hydroxyl and C1-methyl groups in axial positions.

The differentiation between these isomers is critical, as their shapes directly influence
intermolecular interactions, such as crystal lattice packing and hydrogen bonding, thereby
affecting properties like melting point and solubility.
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Caption: Geometric isomers of 1-methylcyclohexane-1,4-diol.

Chapter 2: Core Physicochemical Properties

The physical properties of 1-methylcyclohexane-1,4-diol are dictated by its molecular weight,
polarity arising from the two hydroxyl groups, and the spatial arrangement of its isomers. The
data presented below is a synthesis of available experimental and predicted values.

: ¢ Physicochemical

Property Value Isomer Source
Molecular Formula C7H1402 Both [1]
Molecular Weight 130.18 g/mol Both [2]

CAS Number 89794-52-5 Unspecified [11[2]
124899-25-8 cis [1]

124899-26-9 trans [3]

Melting Point 81-84 °C Unspecified N/A
Boiling Point 234.0+£8.0°C Predicted [4]
Density 1.095 + 0.06 g/cm?3 Predicted [4]

pKa 15.06 + 0.40 Predicted [2]

Melting Point

The melting point is a sensitive indicator of molecular symmetry and the strength of
intermolecular forces within the crystal lattice. For 1-methylcyclohexane-1,4-diol, a melting
point range of 81-84°C has been noted for an unspecified isomer. It is a well-established
principle that molecules with higher symmetry pack more efficiently into a crystal lattice, leading
to a higher melting point. The trans isomer of a disubstituted cyclohexane is often more
symmetrical than the cis isomer. For comparison, the highly symmetrical trans-1,4-
cyclohexanediol has a melting point of 143°C.[5] Therefore, it is probable that the trans isomer
of 1-methylcyclohexane-1,4-diol possesses a higher melting point than the cis isomer, though
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specific experimental values for each are not readily available in the cited literature. Impurities
will depress and broaden the melting point range.[6]

Boiling Point

The presence of two hydroxyl groups allows for significant intermolecular hydrogen bonding,
which must be overcome for the substance to boil. This results in a relatively high boiling point.
While experimental data is scarce, a predicted boiling point is approximately 234°C.[4] This
value is consistent with other diols of similar molecular weight. For context, the isomeric 1-
methylcyclohexane-1,2-diol has an experimental boiling point of 226.9°C.[7]

Density

The density of the compound is influenced by its molecular weight and how efficiently its
molecules pack in the liquid state. A predicted density for 1-methylcyclohexane-1,4-diol is
approximately 1.095 g/cm3.[4]

Solubility

The two polar hydroxyl groups make 1-methylcyclohexane-1,4-diol a polar molecule capable
of acting as both a hydrogen bond donor and acceptor. Following the principle of "like dissolves
like," the compound is expected to have good solubility in polar solvents such as water,
ethanol, and methanol.[8] Conversely, it is expected to have poor solubility in nonpolar solvents
like hexane and toluene. The subtle differences in the dipole moments and steric hindrance
between the cis and trans isomers may lead to slight differences in their quantitative solubility,
but both are classified as polar compounds.

pKa

The pKa value indicates the acidity of the hydroxyl protons. The predicted pKa of 15.06
suggests that 1-methylcyclohexane-1,4-diol is slightly less acidic than water and has an
acidity typical of secondary and tertiary alcohols.[2] This property is crucial for understanding its
reactivity in base-catalyzed reactions.

Chapter 3: Spectroscopic & Analytical Properties

Spectroscopic techniques are indispensable for confirming the structure of 1-
methylcyclohexane-1,4-diol and, critically, for distinguishing between its cis and trans
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isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While fully assigned spectra are not publicly available, the expected *H and 3C NMR signals
can be predicted based on the molecular structure.

e H NMR:

o Methyl Protons (-CHs): A sharp singlet, integrating to 3H, is expected around 6 1.1-1.3
ppm.

o Methine Proton (CH-OH): A multiplet for the proton on C4, integrating to 1H, would appear
around 0 3.5-4.0 ppm. The chemical shift and coupling constants of this proton are highly
diagnostic for distinguishing isomers, as its axial or equatorial position dramatically
influences its magnetic environment.

o Cyclohexane Protons (-CHz2-): A complex series of overlapping multiplets between & 1.2-
2.0 ppm would account for the remaining 8 protons of the cyclohexane ring.

o Hydroxyl Protons (-OH): Two separate, broad singlets, each integrating to 1H. Their
chemical shift is variable and depends on concentration and solvent.

e 13C NMR: The number of signals in the proton-decoupled 13C NMR spectrum is a definitive
tool for isomer identification based on molecular symmetry.

o cis-Isomer: Lacks a plane of symmetry through the C1-C4 axis, resulting in 5 distinct
carbon signals (C1, C4, C2/C6, C3/C5, and the methyl carbon).

o trans-Isomer: Possesses a C2 axis of symmetry, making carbons 2 and 6, as well as 3 and
5, chemically equivalent. This would result in only 4 distinct signals (C1, C4, C2/C6,
C3/C5, and the methyl carbon). Correction: The trans isomer has a plane of symmetry,
resulting in 4 signals for the ring carbons plus the methyl carbon, for a total of 5 signals.
The cis isomer also has 5 signals. The key differentiator would be the chemical shifts, not
the number of signals. The chemical shifts for the carbons bearing hydroxyl groups (C1
and C4) would appear furthest downfield (& ~65-75 ppm).
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Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

e O-H Stretch: A strong and characteristically broad absorption band in the region of 3600-
3200 cm™1 is definitive for the hydroxyl groups and indicates hydrogen bonding.

e C-H Stretch: Sharp absorptions just below 3000 cm~1 (typically 2950-2850 cm~1) correspond
to the C-H bonds of the cyclohexane ring and methyl group.[9]

e C-O Stretch: A strong absorption in the fingerprint region, between 1150-1050 cm™1, is
indicative of the C-O single bonds of the tertiary (C1-O) and secondary (C4-0) alcohols.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M+*) would be observed
at an m/z of 130. Common fragmentation patterns would include the loss of a water molecule
(M-18, m/z 112), the loss of a methyl group (M-15, m/z 115), and further fragmentation of the
cyclohexane ring.

Chapter 4: Experimental Methodologies

Trustworthy data is built upon robust experimental protocols. The determination of the melting
point is a fundamental technique for assessing the purity and identity of a solid organic
compound.

Protocol: Melting Point Determination via Digital
Apparatus

This protocol describes a self-validating system for obtaining an accurate melting point range.
e Sample Preparation:

o Ensure the 1-methylcyclohexane-1,4-diol sample is completely dry and finely powdered.
Crush a small amount on a clean, dry watch glass using a spatula.[6]

o Take a glass capillary tube and seal one end by rotating it briefly in the outer part of a
Bunsen burner flame.[10]
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o Tamp the open end of the capillary tube into the powdered sample until a small amount of
solid (2-3 mm in height) is tightly packed into the sealed end.[11]

e Instrument Setup & Rough Measurement:

o Insert the packed capillary tube into the heating block of the digital melting point
apparatus.[12]

o Set a rapid heating rate (e.g., 10-15°C per minute) to quickly determine an approximate
melting range. Record this approximate range. This initial, rapid determination prevents
time wastage during the precise measurement.

e Accurate Measurement:

[e]

Allow the apparatus to cool to at least 20°C below the approximate melting point observed
in the previous step.

[¢]

Prepare a fresh capillary with a new sample. Never remelt a previously melted sample.[6]

[e]

Insert the new capillary and set the heating rate to a slow, controlled ramp of 1-2°C per
minute.[6]

[e]

Observe the sample closely through the magnifying lens.
o Data Recording and Validation:
o Record the temperature (T1) at which the first drop of liquid appears.

o Record the temperature (Tz2) at which the last crystal of the solid just disappears, resulting
in a completely clear liquid.

o The melting point is reported as the range T1 - T2. A pure compound will have a sharp
range of 0.5-1.5°C. A broad range (>3°C) indicates the presence of impurities.[6]

o Repeat the accurate measurement with a fresh sample to ensure reproducibility.
Consistent values validate the result.
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Start: Obtain Dry Sample

Prepare Sample:
1. Pulverize the solid.
2. Pack 2-3 mm into a sealed capillary tube.

:

Rough Measurement:
1. Insert capillary into apparatus.
2. Heat rapidly (~10-15°C/min).
3. Record approximate melting range.

'

Cool Apparatus:
Lower temperature to 20°C below
the approximate melting point.

l

Accurate Measurement:
1. Use a fresh sample and capillary.
2. Heat slowly (1-2°C/min).

l

Record Data:
- T1: First liquid drop appears.
- T2: All solid melts.

l

Report as Range (T1 - T2)
Assess Purity (sharp vs. broad range)

Click to download full resolution via product page

Caption: Workflow for accurate melting point determination.
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Conclusion

The physical properties of 1-methylcyclohexane-1,4-diol are fundamentally linked to its
molecular structure, particularly its polarity and stereochemistry. The two hydroxyl groups
impart a high boiling point and expected solubility in polar solvents. While a complete
experimental dataset for each pure isomer is not fully available in the literature, predictive data
and analysis based on established chemical principles provide a robust framework for its use.
The clear differentiation between cis and trans isomers using spectroscopic methods,
especially NMR, is essential for any research or development application. The methodologies
outlined in this guide serve as a reliable foundation for the empirical validation of these critical
physical properties in the laboratory.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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